molecular formula C18H9ClO7 B1240981 Topopyrone A

Topopyrone A

Cat. No.: B1240981
M. Wt: 372.7 g/mol
InChI Key: KUCMIJRMIDNZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topopyrone A is a fungal metabolite and a member of the topopyrone family, which are recognized as novel inhibitors of human topoisomerase I . Like its analog Topopyrone C, it is investigated for its potent cytotoxic activity and potential as an anticancer agent in vitro . Research on topopyrone analogs indicates that the core pyrone ring structure is a fundamental requirement for the topoisomerase I inhibitory effect . These compounds function by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA cleavage and apoptosis in cancer cells . This mechanism makes this compound a valuable chemical tool for studying DNA replication, cell cycle dynamics, and cancer biology. Structural activity relationship studies suggest that modifications to the hydroxyl groups on the topopyrone structure can influence cytotoxic potency and the ability to stabilize the topoisomerase-mediated cleavage complex . This compound is supplied for research purposes to further explore these structure-activity relationships and to develop new therapeutic strategies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H9ClO7

Molecular Weight

372.7 g/mol

IUPAC Name

10-chloro-5,9,11-trihydroxy-2-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C18H9ClO7/c1-5-2-8(20)13-9(21)3-7-12(18(13)26-5)16(24)11-6(15(7)23)4-10(22)14(19)17(11)25/h2-4,21-22,25H,1H3

InChI Key

KUCMIJRMIDNZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O)O

Synonyms

topopyrone A

Origin of Product

United States

Natural Occurrence and Isolation of Topopyrones

Topopyrones, including Topopyrone A, are secondary metabolites produced by certain species of fungi. nih.govacs.orgsci-hub.se These compounds are not essential for the primary growth of the fungus but are synthesized for other purposes, such as defense or competition. The discovery of topopyrones originated from a screening program aimed at identifying inhibitors of human topoisomerase I. nih.gov

Fungal Sources of this compound and Related Analogs

Scientific investigations have identified specific fungal strains as producers of this compound and its related analogs, Topopyrone B, C, and D. nih.govjst.go.jp

The fungal strain Phoma sp. BAUA2861 has been identified as a significant producer of topopyrones. nih.govjst.go.jpnih.govjst.go.jp Research has shown that this strain is capable of synthesizing all four known topopyrone analogs: A, B, C, and D. nih.govjst.go.jp The genus Phoma is known for producing a diverse array of bioactive secondary metabolites. researchgate.net

In addition to Phoma sp., another fungal strain, Penicillium sp. BAUA4206, has also been found to produce topopyrones. nih.govebi.ac.ukjst.go.jpnaturalproducts.netscience.gov However, this particular strain is reported to produce only two of the four analogs, Topopyrone C and D. nih.govebi.ac.uk The genus Penicillium is well-documented as a source of various biologically active compounds. wikipedia.org

Fungal StrainProduced Topopyrone Analogs
Phoma sp. BAUA2861This compound, B, C, D nih.govjst.go.jp
Penicillium sp. BAUA4206Topopyrone C, D nih.govebi.ac.uk

Fermentation and Cultivation Methodologies for Topopyrone Production

The production of this compound and its analogs from fungal sources is achieved through controlled fermentation processes. nih.govsusupport.comnih.govika.com This involves cultivating the producer fungal strains, such as Phoma sp. BAUA2861, in a liquid culture medium that contains the necessary nutrients for fungal growth and secondary metabolite production. nih.govjst.go.jp

The fermentation is typically carried out in large-scale fermenters where environmental conditions like temperature, pH, and aeration are carefully controlled to optimize the yield of the desired compounds. ika.com The culture broth, which contains the secreted topopyrones, is then harvested for the subsequent isolation and purification steps. nih.gov

Isolation and Purification Techniques for this compound

Following the fermentation process, a multi-step procedure is employed to isolate and purify this compound from the culture broth. nih.gov The initial step involves separating the fungal biomass from the liquid culture medium. The topopyrones present in the culture filtrate are then extracted using organic solvents.

Further purification is achieved through various chromatographic techniques. These methods separate the different topopyrone analogs from each other and from other impurities based on their physical and chemical properties. The final step typically involves crystallization to obtain pure this compound. The structure and purity of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. jst.go.jpbeilstein-journals.orgd-nb.info

Structural Elucidation and Chemical Characterization of Topopyrone a

Spectroscopic Analysis for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Topopyrone A Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the precise structure of this compound. Both ¹H and ¹³C NMR data have been instrumental in assigning the positions of protons and carbon atoms within the molecule's scaffold.

Detailed analysis of the ¹H-NMR spectrum of a related compound, topopyrone D triacetate, revealed specific proton signals, and ¹³C-NMR data provided insights into the carbon framework. jst.go.jp While specific NMR data for this compound is not detailed in the provided search results, the analysis of its close derivatives like topopyrone C triacetate and topopyrone D triacetate demonstrates the power of NMR in distinguishing between these closely related structures. jst.go.jp For instance, the acetylation of a crude product mixture and subsequent separation allowed for the identification of topopyrone D triacetate and topopyrone C triacetate through their distinct NMR spectra. jst.go.jp

Table 1: Representative ¹H NMR and ¹³C NMR Data for Topopyrone Derivatives

Compound ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
Topopyrone D Triacetate 2.37 (s, 3H), 2.46 (s, 3H), 2.50 (s, 3H), 2.50 (s, 3H), 6.20 (s, 1H), 7.31 (d, J=2.9 Hz, 1H), 7.84 (s, 1H), 7.96 (d, J=2.9 Hz, 1H) 20.72, 21.07, 21.11, 21.13, 112.52, 116.95, 118.37, 121.10, 121.17, 123.82, 123.96, 134.68, 136.85, 151.34, 153.70, 154.68, 156.58, 166.72, 167.96, 168.96, 169.18, 175.71, 178.30
Topopyrone C Triacetate 2.34 (s, 3H), 2.40 (s, 3H), 2.45 (s, 3H), 2.52 (s, 3H), 6.13 (s, 1H), 7.29 (d, J=2.3 Hz, 1H), 7.97 (d, J=2.3 Hz, 1H), 8.20 (s, 1H) 20.15, 20.95, 21.03, 21.10, 112.83, 115.34, 118.44, 121.19, 122.23, 124.07, 124.07, 135.27, 136.24, 151.62, 154.71, 154.71, 159.46, 165.71, 169.06, 169.06, 167.92, 175.62, 178.26, 180.02

Data sourced from a study on the heterologous expression of the topopyrone nonaketide synthase gene. jst.go.jp

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. khanacademy.orgwikipedia.org In the study of this compound and its analogs, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) has been employed to determine their molecular masses and to analyze complex mixtures. jst.go.jp This technique was utilized to analyze the products from the heterologous expression of the non-ribosomal polyketide synthase (NR-PKS) gene involved in topopyrone biosynthesis. jst.go.jp The high-resolution mass spectrometry data confirms the molecular formula of the synthesized compounds, which is essential for their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for structural elucidation. outermost-tech.comitwreagents.com UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which is related to its electronic transitions. mrclab.comdrawellanalytical.com This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated system present in the anthraquinone (B42736) core of this compound. IR spectroscopy, on the other hand, measures the absorption of infrared radiation by molecular bonds, causing vibrations. mrclab.com This provides a "fingerprint" of the functional groups present in the molecule. itwreagents.com While specific UV-Vis and IR absorption data for this compound were not available in the search results, these techniques are fundamental in the characterization of such aromatic compounds. scribd.com

Chemical Derivatization for Structural Confirmation

Chemical derivatization plays a crucial role in confirming the structures of natural products like this compound. nih.gov This process involves chemically modifying the original molecule to produce a new compound with known structural changes. The spectroscopic analysis of these derivatives can then provide further evidence for the structure of the parent compound.

In the case of the topopyrones, acetylation has been a key derivatization strategy. jst.go.jp For instance, crude products from a fungal culture were acetylated using acetic anhydride (B1165640) and pyridine. jst.go.jp This reaction targets hydroxyl groups, converting them to acetate (B1210297) esters. The subsequent analysis of the acetylated products, such as topopyrone C triacetate and topopyrone D triacetate, by NMR and MS helped to confirm the number and location of hydroxyl groups in the original topopyrone structures. jst.go.jp This method was instrumental in distinguishing between the different topopyrone analogs. jst.go.jpnih.gov

Stereochemical Aspects and Isomeric Forms of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of understanding a compound's biological activity. libretexts.orguou.ac.in Isomers are molecules that have the same molecular formula but different arrangements of atoms. wikipedia.org

Topopyrones A and B, as well as Topopyrones C and D, are pairs of isomers. nih.govebi.ac.uk Specifically, it has been suggested that Topopyrone B is converted from this compound, and Topopyrone D is converted from Topopyrone C, through a Wessely-Moser type rearrangement. nih.govresearchgate.net This type of rearrangement involves the transposition of substituents on a chromone (B188151) or related heterocyclic system.

Topopyrones A and B are distinguished from C and D by the presence of a chlorine atom. jst.go.jpnih.gov The difference between A and B (and similarly between C and D) lies in the fusion pattern of the pyrone ring to the anthraquinone core, resulting in either a linear or an angular arrangement. jst.go.jp These structural isomers, also known as constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms. The specific stereochemistry, including any potential chiral centers and their configurations, is a key feature that influences their interaction with biological targets like topoisomerase I. uou.ac.inresearchgate.net

Synthetic Methodologies for Topopyrone a and Analogs

Total Synthesis Approaches for Topopyrone A

The total synthesis of this compound has been successfully achieved, providing confirmation of its proposed structure and enabling further biological investigation. acs.org These synthetic routes are characterized by their strategic use of key chemical reactions to assemble the intricate fused ring system.

Retrosynthetic Strategies Employed in this compound Synthesis

Retrosynthetic analysis of this compound reveals logical bond disconnections that break the complex target molecule down into simpler, more readily available starting materials. One effective strategy envisions a convergent assembly of the molecular framework. beilstein-journals.orgd-nb.info This approach involves the preparation of key molecular subunits which are then combined in the later stages of the synthesis. beilstein-journals.orgd-nb.info For the linear topopyrones, a retrosynthetic plan might involve disconnecting the molecule into a common subunit that can be elaborated to access different members of the topopyrone family. beilstein-journals.orgd-nb.info This method offers flexibility and efficiency, allowing for the synthesis of various analogs from a common intermediate. acs.org

Key Synthetic Reactions and Transformations

The construction of the this compound core has been accomplished through the application of several powerful synthetic reactions:

Diels-Alder Reactions: This pericyclic reaction has been a key element in forming the carbocyclic ring system present in the topopyrone structure. acs.orgnih.govresearchgate.net

Friedel-Crafts Acylation: A titanium-mediated ortho-directed Friedel-Crafts acylation has been effectively used to introduce an acyl group at a specific position on the aromatic ring, a crucial step in building the chromone (B188151) portion of the molecule. acs.orgnih.govresearchgate.netrsc.org

Marschalk Alkylation: This reaction has been employed in the synthesis of related anthrapyran systems, demonstrating its utility in functionalizing hydroxyanthraquinones, which are structurally related to intermediates in Topopyrone synthesis. researchgate.net

Baker–Venkataraman Rearrangement: This reaction, followed by an acid-catalyzed cyclization, is a classic and effective method for constructing the pyrone ring, a key heterocyclic component of the this compound scaffold. researchgate.net

Acid-Catalyzed Cyclization: This transformation is often used in the final steps to form the pyrone ring from a β-diketone intermediate, completing the heterocyclic framework. acs.orgresearchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is essential for understanding its mechanism of action and for developing new compounds with potentially improved properties. Researchers have successfully synthesized a number of Topopyrone analogs, including chlorinated derivatives. acs.orgnih.gov The synthesis of five new Topopyrone derivatives has been reported, which were used to study their effects on DNA topoisomerases. figshare.comacs.orgnih.gov These studies have indicated that the orientation of the fused 1,4-pyrone ring and the presence of halogen substituents are important for the biological activity of these compounds. figshare.comacs.orgnih.gov The synthetic strategies developed for the parent natural product are often adaptable for the creation of these analogs, allowing for systematic modifications of the core structure. acs.orgd-nb.info

Regioselective and Stereoselective Synthesis Challenges

The synthesis of complex molecules like this compound often presents significant challenges in controlling the regioselectivity and stereoselectivity of key reactions.

Regioselectivity , the control of which position on a molecule reacts, is a critical consideration. For example, in the functionalization of the aromatic core, directing substituents to the correct position is paramount. The use of directed metalation techniques can greatly facilitate the regiocontrolled construction of key molecular subunits. beilstein-journals.orgd-nb.info Without such control, mixtures of isomers can be formed, leading to lower yields and difficult separations.

Biosynthetic Investigations of Topopyrone a

Identification of Biosynthetic Precursors

The core structure of Topopyrone A, featuring an anthraquinone (B42736) fused with a pyrone ring, strongly suggests a polyketide origin. jst.go.jp Polyketides are a diverse class of secondary metabolites synthesized through the repeated condensation of simple carboxylic acid units. slideshare.net In the case of the topopyrones, the biosynthetic precursor units have been identified through molecular genetic approaches.

The primary building blocks for the this compound backbone are acetyl-CoA and malonyl-CoA. jst.go.jp Specifically, the biosynthesis is initiated by the condensation of one molecule of acetyl-CoA with eight molecules of malonyl-CoA. jst.go.jp This condensation is catalyzed by a polyketide synthase (PKS) enzyme, which orchestrates the assembly of a nonaketide intermediate. jst.go.jp This linear polyketide chain then undergoes a series of cyclization and modification reactions to form the characteristic tetracyclic ring system of the topopyrones.

Polyketide Synthase (PKS) Pathways in this compound Biosynthesis

The formation of the polyketide backbone of this compound is a critical step governed by a specific type of PKS. Fungal polyketide synthases are large, multifunctional enzymes that can be broadly categorized. wikipedia.org The biosynthesis of this compound involves a non-reducing iterative Type I polyketide synthase (NR-PKS). jst.go.jp

Cloning and Characterization of Non-Reducing Iterative Type I Polyketide Synthase (NR-PKS) Genes (e.g., pnk1, pnk2)

In the producing fungus, Phoma sp. BAUA2861, two NR-PKS genes, designated pnk1 and pnk2, were identified and cloned. jst.go.jpnih.gov These genes were considered likely candidates for topopyrone biosynthesis due to the structural similarities of their predicted protein products to other known fungal PKSs. jst.go.jp

Detailed analysis of these genes revealed their structural organization. The pnk1 gene is 6555 base pairs long and contains two introns, encoding a protein of 2153 amino acids. jst.go.jp The pnk2 gene is 6334 base pairs long with four introns, encoding a 2038 amino acid protein. jst.go.jp Both predicted proteins, PNK1 and PNK2, possess the typical domain architecture of fungal NR-PKSs, which includes a starter acyltransferase (SAT), ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and a thioesterase/Claisen cyclase (TE/CLC) domain. jst.go.jp A notable difference is that PNK1 contains tandem ACP domains, while PNK2 has a single ACP domain. jst.go.jp

Heterologous Expression Studies for Biosynthetic Gene Function Elucidation

To definitively determine the function of the cloned PKS genes, heterologous expression studies were conducted. The pnk1 and pnk2 genes were individually expressed in a heterologous host, Aspergillus oryzae, a fungus well-suited for producing secondary metabolites. jst.go.jpnih.gov This technique allows for the functional characterization of genes in a controlled genetic background.

The expression of the pnk2 gene in A. oryzae resulted in the production of topopyrones C and D, as well as haematommone. jst.go.jpnih.gov The production of these topopyrone compounds confirmed that the pnk2 gene encodes the topopyrone nonaketide synthase, the key enzyme responsible for synthesizing the polyketide backbone of the topopyrones. jst.go.jp Consequently, PNK2 is the nonaketide synthase that catalyzes the condensation of acetyl-CoA and eight malonyl-CoA units to form the nonaketide intermediate. jst.go.jp

Enzymatic Mechanisms in this compound Formation

The formation of the final topopyrone structure from the linear nonaketide intermediate involves a series of enzymatic steps. Following the synthesis of the nonaketide chain by PNK2, the thioesterase/Claisen cyclase (TE/CLC) domain of the PKS is thought to catalyze the initial cyclization events. jst.go.jp

The proposed mechanism involves an aldol (B89426) condensation to form a bicyclic intermediate. jst.go.jp This is followed by a third-ring cyclization, also catalyzed by the CLC domain, which releases an anthrone (B1665570) product. jst.go.jp This anthrone intermediate can then undergo enzymatic or non-enzymatic oxidation to form the corresponding anthraquinone. jst.go.jp The formation of the pyrone ring is a subsequent step, although the precise enzymatic mechanisms for this transformation are still under investigation.

It is also noteworthy that some topopyrones, such as A and B, are chlorinated. This suggests the involvement of a halogenase enzyme in the biosynthetic pathway, which would be responsible for the chlorination of the topopyrone scaffold. jst.go.jp The identification and characterization of this halogenase is a key area for future research. jst.go.jp

Molecular and Cellular Mechanisms of Action of Topopyrone a

Interaction with DNA Topoisomerases

Topopyrone A has been identified as a potent inhibitor of DNA topoisomerases, a class of enzymes that modulate the topological state of DNA. nih.gov Its interaction with these enzymes is complex, leading to the disruption of their normal catalytic cycle and the generation of cytotoxic DNA lesions.

Inhibition of DNA Topoisomerase I Activity

Initial studies identified this compound as a selective inhibitor of human DNA topoisomerase I. nih.gov This enzyme functions by creating transient single-strand breaks in the DNA backbone, allowing for the relaxation of supercoiled DNA. This compound was found to inhibit this relaxation activity. nih.gov The inhibitory concentration (IC50) for this compound against recombinant yeast growth dependent on human topoisomerase I expression was determined to be 1.22 ng/ml. nih.gov

Dual Inhibition of DNA Topoisomerase I and II

Contrary to initial findings that suggested selectivity for topoisomerase I, more recent and detailed biochemical analyses have revealed that this compound, along with other members of the topopyrone family (B, C, and D), acts as a dual poison of both human DNA topoisomerase I and topoisomerase II. acs.orgacs.org This dual inhibitory capability is a rare characteristic among topoisomerase inhibitors. acs.org Topoisomerase II enzymes create transient double-strand breaks in DNA to manage DNA tangles and supercoils. The ability of this compound to target both major types of topoisomerases highlights its potent and broad-spectrum activity against these crucial cellular enzymes.

Stabilization of DNA-Topoisomerase Covalent Binary Complexes

The mechanism by which this compound inhibits topoisomerases extends beyond simple catalytic inhibition. It functions as a "topoisomerase poison," a term used to describe compounds that trap the enzyme-DNA covalent intermediate. acs.orgnih.gov During their catalytic cycle, topoisomerases form a transient covalent complex with the DNA backbone at the site of cleavage. nih.gov Topoisomerase poisons like this compound stabilize this complex, preventing the subsequent religation of the DNA strand(s). acs.orgwikipedia.org This stabilization of the covalent binary complex transforms the transient enzymatic intermediate into a persistent DNA lesion, which is a key source of the compound's cytotoxicity. wikipedia.org

Molecular Interactions with DNA and Enzyme Substrates

The cytotoxic effects of this compound are a direct consequence of its interaction with the topoisomerase-DNA complex and the subsequent interference with critical DNA metabolic processes.

DNA Cleavage and Religation Modulation

By acting as a topoisomerase poison, this compound fundamentally modulates the DNA cleavage and religation equilibrium of both topoisomerase I and II. The stabilization of the covalent complex effectively enhances the rate of DNA cleavage while inhibiting the rate of DNA religation. nih.gov This disruption leads to an accumulation of single-strand breaks (from topoisomerase I) and double-strand breaks (from topoisomerase II) in the genome. wikipedia.org

Interference with DNA Replication Fork Progression

The stabilized this compound-topoisomerase-DNA complexes present significant obstacles to the progression of DNA replication forks. researchgate.net When a replication fork encounters one of these stalled complexes, it can lead to replication fork collapse and the generation of potentially lethal double-strand breaks. researchgate.net This collision between the replication machinery and the trapped topoisomerase complexes is a major contributor to the cytotoxicity of topoisomerase poisons. researchgate.net The advancement of replication forks generates topological stress that requires the action of topoisomerases to relieve. nih.gov By inhibiting these enzymes, this compound not only creates physical roadblocks but also exacerbates the topological strain ahead of the replication fork.

Insufficient Data to Generate Article on this compound's Cellular Pathway Modulation Beyond Topoisomerases

Following a comprehensive search of available scientific literature, it has been determined that there is currently insufficient data to generate an article on the molecular and cellular mechanisms of action of this compound, specifically focusing on its cellular pathway modulation beyond its established role as a topoisomerase inhibitor.

This compound is recognized as a fungal natural product that acts as a poison for human DNA topoisomerases I and II. nih.gov Research has primarily centered on its interaction with these enzymes, demonstrating its ability to inhibit their function. nih.gov

While other topoisomerase inhibitors, like topotecan (B1662842) and camptothecin (B557342), have been shown to modulate cellular pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway independently of their DNA-damaging effects, there is no direct evidence to suggest that this compound shares these mechanisms. nih.govresearchgate.netnih.gov Extrapolating these findings to this compound without direct experimental evidence would be scientifically unsound and would violate the strict constraints of the user's request.

Therefore, due to the lack of specific research on the cellular pathway modulation of this compound beyond its effects on topoisomerases, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline. Further research is required to elucidate any additional mechanisms of action for this compound.

Preclinical Biological Activities of Topopyrone a

In Vitro Cytotoxicity in Cancer Cell Lines

Research has demonstrated that Topopyrone A, along with its structural relatives Topopyrone B, C, and D, exhibits cytotoxic effects against various tumor cell lines in vitro. nih.gov The primary mechanism behind this cytotoxicity is believed to be the inhibition of human topoisomerase I, an enzyme crucial for DNA replication and transcription in rapidly dividing cells, such as cancer cells. nih.gov

While the foundational research indicates broad cytotoxic activity, specific IC₅₀ values for this compound against a panel of different human cancer cell lines are not detailed in the available literature. The initial discovery paper notes that all four topopyrones were cytotoxic to all tested tumor cell lines, but does not provide a specific data table for each compound. nih.gov

Antiviral Activities (e.g., Herpesvirus, Varicella Zoster Virus)

The antiviral properties of the topopyrone family have been investigated, with significant findings reported for related compounds. Notably, Topopyrone B has shown potent inhibitory activity against herpesviruses, particularly the Varicella Zoster Virus (VZV), which is responsible for chickenpox and shingles. nih.gov The effective concentration (EC₅₀) of Topopyrone B for inhibiting VZV growth was 0.038 µg/ml. nih.gov

Currently, there is no specific data available in the cited literature regarding the direct antiviral activities of this compound against Herpesvirus or Varicella Zoster Virus. The prominent antiviral effects have been specifically attributed to its analogue, Topopyrone B. nih.gov

Antibacterial Activities (e.g., Gram-Positive Bacteria)

This compound has been identified as having inhibitory effects against Gram-positive bacteria. nih.gov This activity is shared with its analogues, Topopyrone B and Topopyrone C. nih.gov The antibacterial properties of these compounds contribute to their profile as biologically active natural products.

However, specific data detailing the Minimum Inhibitory Concentration (MIC) of this compound against various strains of Gram-positive bacteria (such as Staphylococcus aureus or Bacillus subtilis) are not provided in the surveyed scientific literature. The available information confirms a general antibacterial effect without quantitative specifics for this compound.

Comparative Analysis of this compound Activities with Related Compounds

The biological activities of this compound are best understood in comparison to its closely related analogues (Topopyrone B, C, and D) and other topoisomerase I inhibitors like camptothecin (B557342). The primary distinguishing features are variations in their chemical structure, such as the presence or absence of a chlorine atom, which influences their biological potency. nih.gov

As inhibitors of human topoisomerase I, the potencies of the topopyrones vary significantly. Topopyrone B is the most potent inhibitor in the family, with an activity level comparable to that of camptothecin. nih.gov this compound is the second most active, followed by Topopyrone C and then D. nih.gov None of the topopyrones were found to inhibit human DNA topoisomerase II. nih.gov

Table 1: Comparative Inhibition of Human Topoisomerase I by Topopyrones

CompoundIC₅₀ (ng/mL) for Inhibition of Recombinant Yeast Growth
This compound1.22
Topopyrone B0.15
Topopyrone C4.88
Topopyrone D19.63

Data sourced from Kanai et al., 2000. nih.gov

In terms of antiviral activity, a stark difference is observed within the topopyrone family. Topopyrone B demonstrates potent, specific activity against Varicella Zoster Virus, with an efficacy reported to be 24-fold stronger than the common antiviral drug acyclovir (B1169) (EC₅₀ of 0.038 µg/ml for Topopyrone B vs. 0.9 µg/ml for acyclovir). nih.gov This pronounced antiviral action is a key characteristic of Topopyrone B, while similar data for this compound is not reported.

Regarding antibacterial properties, Topopyrones A, B, and C are all noted to be inhibitory against Gram-positive bacteria, whereas Topopyrone D is not mentioned as having this activity. nih.gov This suggests a shared, but not universal, antibacterial spectrum among the topopyrone analogues.

Structure Activity Relationship Sar Studies of Topopyrones

Influence of Pyrone Ring Orientation on Biological Activity

The orientation of the 1,4-pyrone ring fused to the anthraquinone (B42736) core is a critical determinant of the biological activity of topopyrones. The natural topopyrones A, B, C, and D exist as two pairs of isomers, with Topopyrones A and C sharing one orientation and Topopyrones B and D sharing another, which is believed to arise from a Wessely-Moser type rearrangement. ebi.ac.uk This seemingly subtle structural difference has a profound impact on their ability to inhibit topoisomerase I.

Biochemical assays have demonstrated that the orientation found in Topopyrone B is significantly more potent than that in its isomer, Topopyrone A. This is evident from their respective IC50 values against human topoisomerase I, where Topopyrone B exhibits a much lower value, indicating greater inhibitory activity. ebi.ac.uknih.gov The precise reasons for this difference are thought to lie in the way the different orientations position key functionalities for interaction with the topoisomerase I-DNA covalent complex. The spatial arrangement of the pyrone oxygen and other atoms influences the compound's ability to intercalate into the DNA and stabilize the cleavable complex, a hallmark of topoisomerase poisons. mdpi.comresearchgate.net

Role of Halogen Substituents in Potency and Selectivity

The presence and nature of halogen substituents on the topopyrone scaffold play a significant role in modulating their potency and selectivity. mdpi.comfigshare.com this compound and its isomeric counterpart, Topopyrone B, are distinguished from Topopyrones C and D by the presence of a chlorine atom on the anthraquinone ring system. ebi.ac.uk

The inclusion of this chlorine atom appears to be a key factor in enhancing the topoisomerase I inhibitory activity. A direct comparison of the IC50 values reveals that the chlorinated topopyrones, A and B, are more potent than their non-halogenated counterparts, C and D. ebi.ac.uknih.gov This suggests that the chlorine atom contributes favorably to the binding affinity of the compound, possibly through electronic effects or by forming specific interactions within the binding pocket of the topoisomerase-DNA complex. The enhanced potency of the halogenated derivatives underscores the importance of this substituent in the design of new topopyrone analogs. mdpi.comfigshare.com

CompoundIC50 (ng/mL) against Human Topoisomerase I
This compound 1.22
Topopyrone B 0.15
Topopyrone C 4.88
Topopyrone D 19.63

This table is populated with data from Kanai et al., 2000 and CHEBI:66254. ebi.ac.uknih.gov

Importance of Hydroxyl Groups for Topoisomerase Inhibition

The substitution pattern of hydroxyl groups on the anthraquinone core of topopyrones is another critical factor influencing their biological activity. Studies involving synthetic analogs of Topopyrone C have revealed that the removal of hydroxyl groups at the 5 and 9 positions can lead to an increase in cytotoxic potency and a greater ability to stabilize the topoisomerase-mediated cleavage complex. researchgate.net This finding suggests that these hydroxyl groups may be detrimental to the drug's activity, possibly by creating unfavorable steric or electronic interactions within the target binding site.

Design and Synthesis of this compound Analogs for SAR Elucidation

The systematic design and synthesis of analogs of naturally occurring topopyrones are essential for elucidating detailed structure-activity relationships. The total synthesis of topopyrones B and D has been achieved, providing a platform for the creation of further analogs to probe the SAR of this class of compounds. molaid.com

Researchers have synthesized a number of topopyrone derivatives to investigate the impact of various structural modifications. figshare.com For instance, the synthesis of five new topopyrone derivatives allowed for a systematic study of how the orientation of the pyrone ring and the presence of halogen substituents affect the stabilization of DNA-topoisomerase I and II covalent binary complexes. mdpi.comfigshare.com These synthetic efforts are crucial for identifying the key pharmacophoric elements required for potent topoisomerase inhibition and for generating novel compounds with improved therapeutic profiles. The synthesis of structurally simpler analogs of Topopyrone C has also provided valuable insights into the fundamental structural requirements for both cytotoxic and topoisomerase I inhibitory activities. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for topoisomerase inhibitors, including the topopyrone family. researchgate.netdergipark.org.trnih.gov These in silico methods provide a molecular-level understanding of how these compounds interact with their biological targets, the topoisomerase-DNA complexes.

Molecular docking studies can predict the preferred binding modes of topopyrone analogs within the active site of topoisomerase I. dergipark.org.trnih.gov These models can help to rationalize the observed SAR data, for example, by visualizing how the orientation of the pyrone ring or the position of a halogen substituent affects the binding affinity and the interaction with key amino acid residues. Furthermore, computational approaches can be used to define a pharmacophore, which is the three-dimensional arrangement of essential features required for biological activity. mdpi.com This pharmacophore can then be used to virtually screen large compound libraries to identify new potential topoisomerase inhibitors. While specific molecular modeling studies on this compound are not extensively reported in the public domain, the principles and methodologies are well-established from studies on other topoisomerase inhibitors and are undoubtedly applicable to the rational design of novel this compound analogs.

Advanced Analytical Methodologies for Topopyrone a Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the isolation and purification of Topopyrone A from the complex mixtures of secondary metabolites produced by the source fungi, Phoma sp. and Penicillium sp. nih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is the primary tool for the purification and analysis of this compound. springernature.comnih.gov Given the compound's polyketide structure, which includes an anthraquinone (B42736) core fused to a pyrone moiety, reversed-phase HPLC is particularly effective. nih.gov This method typically employs a non-polar stationary phase, such as a C18-bonded silica column, and a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with varying polarities. mdpi.com

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of extractions and column chromatography fractions during the initial isolation stages. nih.govjournalagent.com It allows for a quick assessment of the presence and relative purity of this compound in a sample.

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid) Elutes compounds of varying polarities from the column. mdpi.com
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time. nih.gov
Detection UV-Vis or Diode Array Detector (DAD) Monitors the elution of compounds by their absorbance of light.

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

Advanced Spectroscopic Techniques for High-Resolution Analysis

Following isolation, advanced spectroscopic techniques are employed for the definitive structure elucidation of this compound. These methods provide high-resolution data on the compound's molecular structure and connectivity. nih.gov

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. ub.edumdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, offering valuable clues about its substructures. nih.gov This technique is instrumental in identifying the core anthraquinone-pyrone skeleton and the presence of a chlorine atom, a key feature of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complete three-dimensional structure of organic molecules like this compound. nih.govyoutube.com A suite of NMR experiments is typically required:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule, their chemical environment, and their proximity to other protons. youtube.com

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons, which is essential for piecing together the molecular framework. mdpi.com

Table 2: Spectroscopic Techniques for this compound Structure Elucidation

Technique Information Provided Application to this compound
HRMS High-accuracy molecular weight and elemental formula. nih.gov Confirms the molecular formula and the presence of the chlorine atom.
¹H NMR Number of proton environments, chemical shifts, and coupling constants. mdpi.com Defines the hydrogen framework and their relative positions.
¹³C NMR Number and type of carbon atoms (e.g., C=O, C=C, C-O). Establishes the carbon skeleton of the anthraquinone and pyrone rings.

| 2D NMR | Connectivity between atoms (H-H, C-H). | Assembles the complete molecular structure by linking substructures. |

Quantitative Methodologies for this compound Detection in Complex Matrices

Quantifying the concentration of this compound in complex matrices, such as fermentation broths or biological fluids, requires sensitive and specific analytical methods. The goal is to accurately measure the analyte in the presence of numerous other interfering compounds.

HPLC with UV-Vis or Diode Array Detection (DAD) is a robust and widely used method for quantification. nih.gov By creating a calibration curve with known concentrations of a purified this compound standard, the concentration in an unknown sample can be determined by measuring the peak area from the chromatogram. mdpi.com DAD provides the additional benefit of acquiring a UV spectrum for the peak, which can help confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-UV. mdpi.com This is particularly important when analyzing samples with very low concentrations of this compound or in highly complex matrices. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the mass spectrometer can be set to detect only the specific mass-to-charge ratio (m/z) of this compound and its fragments, significantly reducing background noise and improving detection limits. nih.gov

Table 3: Comparison of Quantitative Methods for this compound

Method Principle Advantages Limitations
HPLC-UV/DAD Separation by HPLC, quantification by UV absorbance. nih.gov Robust, cost-effective, widely available. Lower sensitivity, potential for co-eluting interferences.

| LC-MS | Separation by LC, detection by mass. nih.gov | High sensitivity, high specificity, structural confirmation. | More expensive, requires specialized equipment and expertise. |

Microscale Techniques for Limited Sample Analysis

In many research scenarios, such as the initial discovery phase or when working with rare fungal strains, the amount of available this compound can be extremely limited. Microscale analytical techniques are essential in these situations.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particles (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and reduced solvent consumption, making it ideal for high-throughput screening and for use with limited sample volumes. When coupled with mass spectrometry (UHPLC-MS), it provides a powerful platform for the rapid and sensitive analysis of minute quantities of natural products.

Capillary NMR or NMR with Cryoprobes allows for the acquisition of high-quality NMR data from microgram quantities of a sample. These specialized NMR probes significantly enhance sensitivity, making it possible to perform full structural elucidation on samples that would be insufficient for analysis with standard NMR instrumentation. This is critical for characterizing novel compounds like this compound when they are first isolated in very small amounts.

Future Research Perspectives and Potential Applications

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of topopyrones originates from a non-reducing iterative type I polyketide synthase (PKS) pathway. jst.go.jp Research has successfully identified and cloned the gene pnk2 from the fungus Phoma sp. BAUA2861, which encodes the topopyrone nonaketide synthase. jst.go.jp Heterologous expression of pnk2 in Aspergillus oryzae resulted in the production of Topopyrone C, Topopyrone D, and haematommone. jst.go.jp This confirmed that pnk2 is the core enzyme responsible for assembling the polyketide backbone of the topopyrone scaffold. jst.go.jp

However, a significant gap in knowledge remains concerning the later steps of the biosynthetic pathway, particularly the halogenation step that produces the chlorinated derivatives, Topopyrone A and Topopyrone B. jst.go.jp It is known that the chloro-substituted topopyrones exhibit greater potency as topoisomerase I inhibitors compared to their non-chlorinated counterparts, Topopyrone C and D. jst.go.jp The halogenase enzyme responsible for this critical derivatization has not yet been identified but is presumed to be located within the topopyrone biosynthetic gene cluster in the producing fungi. jst.go.jp

Future research will focus on genome mining of the producing organisms, Phoma sp. and Penicillium sp., to identify and characterize this undiscovered halogenase. jst.go.jpfrontiersin.org The discovery of this enzyme is a key objective, as it would not only complete our understanding of the topopyrone biosynthetic pathway but also provide a valuable biocatalyst for chemoenzymatic synthesis and the engineered biosynthesis of halogenated analogs. jst.go.jpnih.gov The exploration of such undiscovered biosynthetic potential is a growing field, utilizing bioinformatics tools to mine genomes for novel biosynthetic gene clusters (BGCs). frontiersin.orgnih.govmdpi.com

Development of Novel this compound Analogs with Enhanced Biological Profiles for Preclinical Development

A primary focus of ongoing research is the rational design and synthesis of novel this compound analogs with improved efficacy and pharmacological properties. nih.govresearchgate.net As non-camptothecin topoisomerase inhibitors, topopyrones offer an alternative scaffold that may overcome some limitations of clinically used drugs, such as chemical instability and drug resistance. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in guiding the development of new analogs. nih.govresearchgate.net Key findings suggest that both the orientation of the fused 1,4-pyrone ring and the presence of halogen substituents significantly influence the potency of topopyrones as topoisomerase poisons. nih.gov Synthetic efforts have produced a variety of new derivatives, allowing for a more detailed biochemical investigation. acs.orgasu.edu For instance, studies on analogs of Topopyrone C revealed that the pyrone ring and a polar group at position 11 are fundamental for topoisomerase I inhibitory activity. researchgate.net Conversely, the removal of hydroxyl groups at the 5 and 9 positions was found to increase cytotoxic potency. researchgate.net These insights allow chemists to fine-tune the molecular structure to enhance its interaction with the topoisomerase-DNA complex and improve its biological profile for potential preclinical development. researchgate.netdntb.gov.ua

Application of Synthetic Biology for Diversification and Production Optimization

Synthetic biology offers powerful tools to overcome the challenges of natural product supply and to expand the chemical diversity of topopyrones. iomcworld.orgnih.gov The successful heterologous expression of the topopyrone PKS gene in Aspergillus oryzae is a foundational step in this direction. jst.go.jp This achievement opens the door to engineering a microbial chassis for the efficient and scalable production of topopyrones, moving away from reliance on the native, and potentially slow-growing, fungal producers. jst.go.jpnih.gov

A key future strategy involves combining the known PKS gene (pnk2) with the yet-to-be-identified halogenase gene in a single heterologous host. jst.go.jp Such a co-expression system could provide a sustainable and efficient biological platform for producing the more potent chlorinated topopyrones, A and B. jst.go.jp Furthermore, metabolic engineering and synthetic biology approaches can be used to optimize precursor supply, redirect metabolic flux towards topopyrone production, and introduce enzymes from other pathways to create novel, non-natural derivatives. nih.govmit.edufrontiersin.org This "mix-and-match" approach, combining biosynthetic genes from different organisms, has the potential to generate a library of new topopyrone analogs with diverse functionalities, which can then be screened for enhanced or novel biological activities. nih.govneb.com

Investigation of this compound in Emerging Biological Targets (non-human, non-clinical)

While the primary focus of topopyrone research has been on human topoisomerases for anticancer applications, initial studies have revealed bioactivities that suggest potential in other, non-clinical fields. nih.govnih.gov Topopyrones A, B, and C have demonstrated inhibitory effects against Gram-positive bacteria. nih.gov Additionally, Topopyrone B showed potent inhibitory activity against varicella zoster virus (VZV). nih.gov

These findings provide a rationale for exploring the application of this compound and its analogs against emerging biological targets in agriculture and environmental science. The inherent toxicity of pesticides and their impact on non-target organisms and ecosystems is a significant global issue. unep.orgsydney.edu.auresearchgate.netfao.org Natural products represent a vast source of chemical diversity for the development of new, potentially more selective and biodegradable agrochemicals. researchgate.net Future research could investigate the efficacy of topopyrones against plant pathogenic fungi or bacteria, which pose significant threats to food security. iomcworld.org Their mechanism of action as topoisomerase inhibitors, a universal and essential enzyme class, suggests a broad potential spectrum of activity. Investigating their effects on soil microbes, aquatic organisms, or as tools in ecological studies are other avenues that remain completely unexplored. sydney.edu.au

Integration of Omics Technologies in this compound Research

The advancement of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to deepen the understanding of this compound. humanspecificresearch.orgbiobide.comfrontlinegenomics.com These technologies offer a holistic view of the biological processes influenced by the compound, from gene expression to metabolic output. mdpi.comnih.gov

Genomics and Transcriptomics: These tools are essential for discovering the complete biosynthetic gene cluster of topopyrones in their native fungal producers. jst.go.jp By sequencing the genomes of Phoma sp. and Penicillium sp. and analyzing their transcriptomes under different growth conditions, researchers can identify not only the missing halogenase but also regulatory elements and transporter genes involved in biosynthesis. mdpi.comfrontiersin.orgnih.govfrontiersin.org Comparative genomic analysis between producing and non-producing strains can further illuminate the evolution and function of the biosynthetic pathway. mdpi.com

Proteomics and Metabolomics: These technologies can elucidate the broader cellular response to this compound exposure. Proteomics can identify protein interaction partners beyond topoisomerases, revealing potential off-target effects or novel mechanisms of action. nih.gov Metabolomics can map the changes in a cell's metabolic network upon treatment, providing insights into how cells adapt to or are killed by the compound. nih.gov In the context of synthetic biology, metabolomic analysis is invaluable for identifying bottlenecks in engineered production pathways, enabling targeted optimization to improve yields. nih.govconsensus.app The integration of these omics platforms will accelerate the discovery of new enzymes, the development of improved analogs, and the exploration of new applications for this fascinating class of molecules. mdpi.com

Q & A

Q. How is Topopyrone A structurally characterized, and what analytical techniques validate its molecular configuration?

this compound is characterized using a combination of spectroscopic methods (e.g., NMR, mass spectrometry) and X-ray crystallography to confirm its fused 1,4-pyrone core and halogen substituents. Structural analogs (e.g., Topopyrones B–D) are differentiated via comparative analysis of substituent positions (e.g., Cl vs. H) and ring orientation . For reproducible validation, researchers should cross-reference spectral data with synthetic standards and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Q. What methodologies are employed for the heterologous synthesis of this compound?

Heterologous expression in fungal hosts (e.g., Phoma spp.) is used to synthesize this compound. Key steps include cloning the nonaketide synthase gene, optimizing fermentation conditions, and isolating the compound via chromatographic techniques (e.g., HPLC). Researchers must validate purity using tandem mass spectrometry and compare yields against native producers to confirm biosynthetic fidelity .

Q. How do researchers design assays to evaluate this compound’s inhibition of topoisomerases I/II?

Biochemical assays involve stabilizing DNA-topoisomerase covalent complexes via gel electrophoresis or fluorescence-based methods. Dose-response curves (e.g., IC₅₀ values) are generated using purified enzymes (e.g., human topoisomerase I/II) and plasmid DNA substrates. Controls must include known poisons (e.g., camptothecin for topoisomerase I) to benchmark potency .

Advanced Research Questions

Q. What computational approaches predict this compound’s binding interactions with topoisomerases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. Researchers should validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and correlate binding affinity with biochemical assay results. Open-source tools like PyMOL ensure reproducibility in visualizing binding poses .

Q. How do researchers address contradictions in this compound’s dual inhibition of topoisomerases I and II across studies?

Contradictions arise from variations in assay conditions (e.g., enzyme isoforms, ATP concentrations). To resolve discrepancies, researchers should standardize protocols (e.g., NCI-60 panel assays) and perform orthogonal validation (e.g., in vivo comet assays). Meta-analyses of published IC₅₀ values can identify confounding factors like solvent effects .

Q. What experimental designs differentiate this compound’s cytotoxic effects from off-target toxicity in cancer models?

Use isogenic cell lines (e.g., TOP1/TOP2 knockout vs. wild-type) to isolate mechanism-specific cytotoxicity. Flow cytometry (Annexin V/PI staining) and transcriptomic profiling (RNA-seq) can distinguish apoptosis from necrosis. Dose-ranging studies must include rescue experiments with topoisomerase inhibitors to confirm on-target activity .

Q. What strategies optimize this compound’s bioavailability and pharmacokinetic profile for preclinical testing?

Structural modifications (e.g., prodrug formulations, PEGylation) improve solubility and half-life. Pharmacokinetic studies in murine models should assess plasma concentration-time curves (AUC) and tissue distribution via LC-MS/MS. Comparative SAR analyses of halogenated analogs (e.g., Topopyrone B vs. A) guide prioritization of lead compounds .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., buffer pH, enzyme lot numbers) in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Research Question Framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound’s chlorinated substituent enhance topoisomerase I binding vs. non-halogenated analogs?” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.